Welcome to the BenchChem Online Store!
molecular formula C8H9NO3 B1214274 Pyridoxal CAS No. 66-72-8

Pyridoxal

Cat. No. B1214274
M. Wt: 167.16 g/mol
InChI Key: RADKZDMFGJYCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07223833B1

Procedure details

PNA oligomer SEQ ID NO:63 or PNA oligomer SEQ ID NO:64 is treated according to the procedure of Example 62 to convert the N—PHTH group to the free amine. The resulting PNA oligomer is dissolved in 100 microliters of water, and 100 ml of 1M NaOAc buffer (pH 5.0) is added followed by 5 mg of pyridoxal hydrochloride (24 μmols) and 50 μl of 60 mM NaCNBH3 solution. The solution is vortexed, left overnight, and is then passed through a Sephadex G-25 column and further purified in an analytical HPLC column.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC([O-])=O.[Na+].[CH3:6][C:7]1[C:12]([OH:13])=[C:11]([CH:14]=[O:15])[C:10]([CH2:16][OH:17])=[CH:9][N:8]=1.Cl.[BH3-]C#N.[Na+]>O>[CH3:6][C:7]1[N:8]=[CH:9][C:10]([CH2:16][OH:17])=[C:11]([CH:14]=[O:15])[C:12]=1[OH:13] |f:0.1,2.3,4.5|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Three
Name
Quantity
5 mg
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)CO.Cl
Step Four
Name
Quantity
50 μL
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Five
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 μL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
PNA oligomer SEQ ID NO:63 or PNA oligomer SEQ ID NO:64 is treated
CUSTOM
Type
CUSTOM
Details
further purified in an analytical HPLC column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=C(C(=C(C=N1)CO)C=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.